molecular formula C10H9BrF3N B14018473 5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline

5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline

Cat. No.: B14018473
M. Wt: 280.08 g/mol
InChI Key: VTGBBGKWTHHLLU-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H9BrF3N. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to an aniline core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline typically involves the bromination of N-cyclopropyl-2-(trifluoromethyl)aniline. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved vary depending on the biological context and the specific derivative of the compound being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-cyclopropyl-2-(trifluoromethyl)aniline is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research applications where the cyclopropyl group plays a crucial role .

Properties

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

IUPAC Name

5-bromo-N-cyclopropyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9BrF3N/c11-6-1-4-8(10(12,13)14)9(5-6)15-7-2-3-7/h1,4-5,7,15H,2-3H2

InChI Key

VTGBBGKWTHHLLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)Br)C(F)(F)F

Origin of Product

United States

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